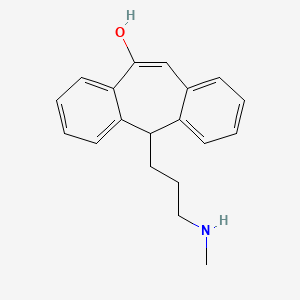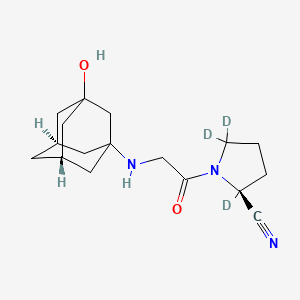
Chlorhydrate de Tiamuline-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiamulin-d10 Hydrochloride is a pleuromutilin antibiotic . It is used as an internal standard for the quantification of tiamulin . Tiamulin is active against various bacteria including M. gallisepticum, M. synoviae, M. iowae, M. hyopneumoniae, M. hyosynoviae, M. hyorhinis, M. bovis, and M. agalactiae .
Molecular Structure Analysis
The molecular formula of Tiamulin-d10 Hydrochloride is C28H37D10NO4S • HCl . The molecular weight is 540.3 . The formal name is (3aR,4S,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta .
Physical And Chemical Properties Analysis
Tiamulin-d10 Hydrochloride is a solid . It is slightly soluble in aqueous base .
Applications De Recherche Scientifique
Modélisation pharmacocinétique/pharmacodynamique
Le chlorhydrate de Tiamuline-d10 a été utilisé dans des études de modélisation pharmacocinétique/pharmacodynamique. Par exemple, il a été utilisé pour étudier ses effets contre Mycoplasma anatis chez les canards . La pharmacocinétique de la tiamuline a été étudiée chez les canards après administration orale à deux doses différentes . Les concentrations plasmatiques maximales ont été atteintes à 2 heures pour les deux doses .
Analyse des résidus tissulaires
Le this compound est également utilisé dans l'analyse des résidus tissulaires. Dans une étude, la tiamuline a été administrée par voie orale à des canards pendant trois jours consécutifs afin de déterminer ses résidus dans les tissus comestibles et son délai de sevrage avant abattage . Les résidus de tiamuline les plus élevés ont été détectés dans le foie, suivi du muscle, tandis que des concentrations plus faibles ont été détectées dans la peau et la graisse .
Traitement des infections à Mycoplasme
Le this compound est utilisé en médecine vétérinaire, en particulier pour le traitement des infections à Mycoplasme chez les porcs et les volailles . Il a une activité élevée contre diverses espèces de Mycoplasma .
Traitement des maladies bactériennes
Le this compound est également actif contre diverses bactéries Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline (SARM) . Il se lie à la peptidyl transférase de la sous-unité ribosomale 50S des bactéries pour inhiber la synthèse protéique .
Traitement de la pneumonie
Les formulations contenant du this compound ont été utilisées dans le traitement des maladies entériques vétérinaires et de la pneumonie enzootique<a aria-label="1: enzootic pneumonia" data-citationid="27754415-f3d6-b3b4-3876-5fce974a4f34-36" h="ID=SERP,5017.1" href="https://www.frontiersin.org/articles/10.3389/fvets.2020.603950/full" target="_
Mécanisme D'action
Target of Action
Tiamulin-d10 Hydrochloride, a derivative of Tiamulin, is a pleuromutilin antibiotic . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes , including Brachyspira hyodysenteriae . These organisms are often associated with various infections in animals, particularly in pigs and poultry .
Mode of Action
Tiamulin-d10 Hydrochloride, like Tiamulin, binds to the peptidyl transferase in the 50S ribosomal subunit . This binding inhibits protein synthesis, thereby preventing the bacteria from growing and reproducing .
Biochemical Pathways
It’s known that the inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to their eventual death .
Pharmacokinetics
Studies on tiamulin suggest that it is well absorbed when administered orally . More detailed studies are needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tiamulin-d10 Hydrochloride.
Result of Action
The primary result of Tiamulin-d10 Hydrochloride’s action is the inhibition of bacterial growth and reproduction. By binding to the peptidyl transferase in the 50S ribosomal subunit and inhibiting protein synthesis, Tiamulin-d10 Hydrochloride effectively halts the life cycle of the bacteria . This leads to a reduction in the bacterial population, aiding in the resolution of the infection.
Action Environment
The efficacy of Tiamulin-d10 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In poultry, Tiamulin interferes with the metabolism of monensin and salinomycin, and if these drugs are administered together, they can become toxic . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of Tiamulin-d10 Hydrochloride.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tiamulin-d10 Hydrochloride involves the conversion of Tiamulin to Tiamulin-d10, followed by the synthesis of Tiamulin-d10 Hydrochloride using Tiamulin-d10 and Hydrochloric Acid.", "Starting Materials": [ "Tiamulin", "Deuterium oxide (D2O)", "Palladium on carbon (Pd/C)", "Deuterium gas (D2)", "Hydrochloric Acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of Tiamulin-d10", "1. Tiamulin is dissolved in D2O and mixed with Pd/C.", "2. Deuterium gas is bubbled through the mixture under pressure and stirred at room temperature for several hours.", "3. The mixture is filtered to remove the Pd/C and the solvent is evaporated to obtain Tiamulin-d10.", "Step 2: Synthesis of Tiamulin-d10 Hydrochloride", "1. Tiamulin-d10 is dissolved in HCl and stirred at room temperature for several hours.", "2. The mixture is neutralized with NaOH and extracted with EtOAc.", "3. The organic layer is dried over Na2SO4 and the solvent is evaporated to obtain Tiamulin-d10 Hydrochloride as a white solid." ] } | |
Numéro CAS |
1322626-74-3 |
Formule moléculaire |
C28H48ClNO4S |
Poids moléculaire |
540.266 |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
Clé InChI |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Synonymes |
(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride; SQ-22947-d10; Denagard-d10; Dynamutilin-d10; Tiamutin- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



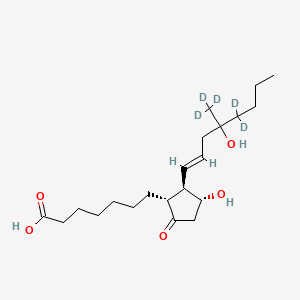

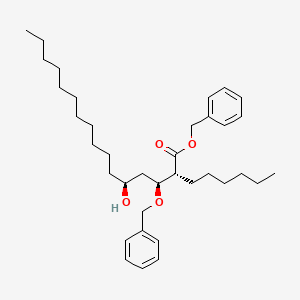
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
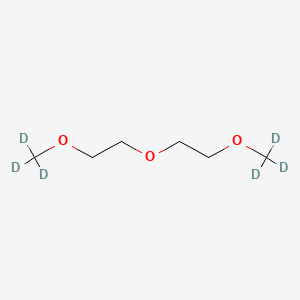
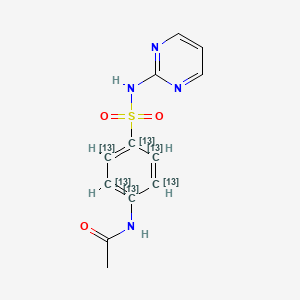

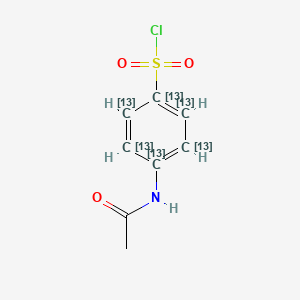

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
